An In-depth Technical Guide to the Chemical Properties of 1-(2-Furoyl)piperazine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-(2-Furoyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-(2-Furoyl)piperazine Hydrochloride (CAS No: 60548-09-6), a significant intermediate in the synthesis of various pharmaceuticals.[1][2][3] This document details its physicochemical characteristics, spectral data, and relevant experimental protocols, and explores its role in biological pathways.
Core Chemical and Physical Properties
1-(2-Furoyl)piperazine Hydrochloride is a dual heterocyclic compound, integrating a furan ring with a piperazine core, presented as a hydrochloride salt.[1][2] This salt form enhances its stability and handling properties, making it a preferred precursor in complex chemical syntheses.[1][2]
| Property | Value | Source |
| CAS Number | 60548-09-6 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | PubChem |
| Molecular Weight | 216.67 g/mol | PubChem |
| Appearance | White to light yellow or light orange crystalline powder | TCI |
| Melting Point | 204.0 to 209.0 °C | TCI |
| Purity | >98.0% (HPLC) | TCI |
| Solubility | Freely soluble in water and ethylene glycol; insoluble in diethyl ether. | [4] |
Experimental Protocols
Synthesis of 1-(2-Furoyl)piperazine Hydrochloride
A common method for the synthesis of pure 1-(2-Furoyl)piperazine Hydrochloride involves the reaction of 2-furoyl chloride with piperazine or piperazine hexahydrate. The resulting crude 1-(2-furoyl)piperazine is then extracted and purified.[5]
Materials:
-
2-Furoyl chloride
-
Piperazine hexahydrate
-
Inert organic solvent (e.g., Chloroform)
-
Hydrochloric acid (gas)
-
10% Sodium Hydroxide solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperazine hexahydrate in water and acidify to a pH of 4.5 using 6N HCl.[6]
-
Add 2-furoyl chloride and a 10% NaOH solution concurrently, maintaining the pH at 4.5.[6]
-
After one hour, make the solution basic (pH 8.5) with NaOH solution.[6]
-
Continuously extract the reaction mixture with chloroform for 36 hours.[6]
-
Dry the chloroform extract over MgSO₄ and filter.[6]
-
To precipitate the hydrochloride salt, pass dry HCl gas through the dried chloroform extract until the pH reaches 6-7.[5]
-
Collect the resulting precipitate, which is pure 1-(2-Furoyl)piperazine Hydrochloride.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: Octadecylsilane (C18), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm.
-
Sample Preparation: Dissolve a known quantity of 1-(2-Furoyl)piperazine Hydrochloride in the mobile phase to achieve a concentration of approximately 100 mg/L.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Chemical Shifts (δ): The protons on the piperazine ring typically appear as broad singlets or multiplets in the range of 2.5-3.9 ppm.[7] The furan ring protons will be observed in the aromatic region.
-
-
¹³C NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Chemical Shifts (δ): The carbonyl carbon (C=O) is expected around 168 ppm. The piperazine ring carbons typically resonate between 40-55 ppm. The furan ring carbons will appear in the aromatic region (approx. 110-155 ppm).[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
-
Sample Preparation: KBr pellet method.
-
Expected Absorption Bands:
-
N-H stretch (of the protonated amine): Broad absorption in the region of 2400-2800 cm⁻¹.
-
C=O stretch (amide): Strong absorption around 1630-1680 cm⁻¹.
-
C-N stretch (piperazine): Bands in the 1000-1200 cm⁻¹ region.
-
Furan ring vibrations: Characteristic absorptions for the C-O-C stretch and C=C stretch of the furan ring.
-
Biological Significance and Signaling Pathways
1-(2-Furoyl)piperazine serves as a crucial building block in the synthesis of compounds targeting various biological pathways. Notably, it is a known inhibitor of tyrosinase and R67 dihydrofolate reductase.[3][8]
Inhibition of Melanin Synthesis via Tyrosinase
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. By inhibiting this enzyme, derivatives of 1-(2-Furoyl)piperazine can modulate pigment production.
Caption: Inhibition of the melanin synthesis pathway by a 1-(2-Furoyl)piperazine derivative.
Inhibition of Folate Metabolism via R67 Dihydrofolate Reductase
R67 dihydrofolate reductase (DHFR) is an enzyme essential for the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies.
Caption: Inhibition of the folate metabolism pathway by a 1-(2-Furoyl)piperazine derivative.
Conclusion
1-(2-Furoyl)piperazine Hydrochloride is a versatile and valuable building block in medicinal chemistry and organic synthesis.[1] Its well-defined chemical properties and reactivity make it a key intermediate in the development of novel therapeutic agents. This guide provides essential technical information to support researchers and professionals in the effective utilization of this compound in their drug discovery and development endeavors.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. nbinno.com [nbinno.com]
- 3. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]
